2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole
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Overview
Description
2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group and a pentafluorosulfanyl group in the indole structure makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
For industrial production, the synthesis may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents for this reaction include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by a nucleophile, such as an amine or an alkoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Reduction reactions can also be performed to reduce the indole ring or other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can lead to the formation of brominated derivatives, while nucleophilic substitution with an amine can result in the formation of an amino-substituted indole.
Scientific Research Applications
2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: Indole derivatives are known to interact with various biological targets, making them useful for studying enzyme inhibition, receptor binding, and other biological processes.
Material Science:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromophenyl and pentafluorosulfanyl groups can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole can be compared with other indole derivatives, such as:
2-Phenylindole: Lacks the bromine and pentafluorosulfanyl groups, resulting in different chemical and biological properties.
2-(3-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-(3-Bromophenyl)-1H-indole:
The presence of the pentafluorosulfanyl group in this compound makes it unique compared to other indole derivatives, as this group can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
[2-(3-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF5NS/c15-11-3-1-2-9(6-11)13-7-10-4-5-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGSHDVWSAFHFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF5NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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